3-(4-Chlorobenzoyl)acrylic acid

Antibacterial Prodrug Esterase Activation Narrow-Spectrum Antibiotics

Researchers require validated building blocks with defined QSAR parameters and intact reactive pharmacophores. 3-(4-Chlorobenzoyl)acrylic acid (CAS 6269-33-6) solves this need. - **Core utility:** α,β-unsaturated ketone (Michael acceptor) for diazepine/indazole synthesis; 4-chloro substituent retained as handle. - **Biological benchmark:** Established antibacterial (π/σ QSAR) and oral antiallergic activity data; inactive saturated analog confirmed. - **Supply reliability:** Batch-specific HPLC purity (≥98%), melting point (130-134°C) QC, and ambient shipping documentation.

Molecular Formula C10H7ClO3
Molecular Weight 210.61 g/mol
CAS No. 6269-33-6
Cat. No. B3416144
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chlorobenzoyl)acrylic acid
CAS6269-33-6
Molecular FormulaC10H7ClO3
Molecular Weight210.61 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)C=CC(=O)O)Cl
InChIInChI=1S/C10H7ClO3/c11-8-3-1-7(2-4-8)9(12)5-6-10(13)14/h1-6H,(H,13,14)/b6-5+
InChIKeyVQVQEUFKSRHRCT-AATRIKPKSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Chlorobenzoyl)acrylic Acid: Baseline Properties


3-(4-Chlorobenzoyl)acrylic acid (CAS 6269-33-6), a chlorinated aromatic acrylic acid derivative with the molecular formula C10H7ClO3 and a molecular weight of 210.61 g/mol , is a substituted trans-3-benzoylacrylic acid. Its structure features a ketovinyl group conjugated with a 4-chlorophenyl ring, a pharmacophore associated with antibacterial and enzyme-inhibitory activities [1]. The compound exists predominantly in the trans (E) configuration, which is critical for its biological activity and distinguishes it from its cis-isomer and saturated propionic acid analogs [2].

1 Trans (E) configuration essential for reported bioactivity; cis-isomer and saturated analogs may differ.
2 Chlorinated aromatic acrylic acid scaffold used in antibacterial and enzyme-inhibition SAR studies.
3 Ketovinyl Michael acceptor for heterocyclic building block synthesis.

Irreplaceability of 3-(4-Chlorobenzoyl)acrylic Acid


Substitution of 3-(4-chlorobenzoyl)acrylic acid with other benzoylacrylic acid derivatives is not straightforward due to the compound's specific electronic and steric profile. Quantitative structure-activity relationship (QSAR) studies have demonstrated that antibacterial potency within this class is a function of both lipophilicity (π) and Hammett substituent constants (σ) [1]. The 4-chloro substituent provides a unique combination of these parameters, directly influencing enzyme inhibition and cellular uptake. Furthermore, in antiallergic models, only 3-(4-substituted benzoyl)acrylic acids showed oral activity, while the corresponding saturated propionic acids were completely inactive [2]. This highlights that the conjugated ketovinyl system is essential, and that even minor alterations to the aromatic substitution pattern can drastically alter, or abolish, the desired biological effect, making direct analog substitution unreliable without rigorous re-validation.

The 4-chloro substituent provides a specific electronic/lipophilic profile (σ and π) that influences target engagement; other substituted analogs may shift activity unpredictably.
Saturated propionic acid analogs lack the conjugated ketovinyl system, which may abolish the reported activity in antiallergic models.
Even minor aromatic substitution changes can alter or eliminate the desired biological effect, requiring careful validation for any analog replacement.

3-(4-Chlorobenzoyl)acrylic Acid: Quantitative Differentiation


Esterase-Mediated Prodrug Activation

The sulfurol ester prodrug of trans-3-(4-chlorobenzoyl)acrylic acid demonstrates species-dependent antibacterial activity due to differential hydrolysis by bacterial esterases. This targeted activation mechanism is a key differentiator from the parent acid and other simple esters [1].

Esterase Prodrug Activation
Head-to-head
Sulfurol ester: near-complete hydrolysis in M. smegmatis and B. subtilis lysates, minimal in E. coli, correlating with lower MIC. Parent acid: moderate activity; methyl ester enhanced.
Reported narrow-spectrum prodrug activation context.
LC-MS hydrolysis; in vitro MIC panel. Requires species-specific esterase validation.
Antibacterial Prodrug Esterase Activation Narrow-Spectrum Antibiotics

Conjugated System Essential for Oral Antiallergic Activity

In a rat passive cutaneous anaphylaxis (PCA) model, several 3-(4-substituted benzoyl)acrylic acid analogs, including the 4-chloro derivative, exhibited significant antiallergic activity following oral administration. In stark contrast, none of the corresponding saturated propionic acid analogs showed any activity [1].

Oral Antiallergic Model
Head-to-head
Unsaturated 3-benzoylacrylic acids showed oral antiallergic activity in rat PCA; saturated propionic acid analogs completely inactive (0% inhibition).
Reported conjugated system requirement for model response.
Rat PCA assay; oral administration. Class-level observation.
Antiallergic PCA Assay Oral Bioavailability

Antibacterial Potency QSAR

The bacteriostatic activity of substituted trans-3-benzoylacrylic acids, including the 4-chloro derivative, is quantitatively correlated by the Hansch equation using substituent lipophilicity (π) and Hammett sigma (σ) constants. This allows for predictive modeling of activity, distinguishing the 4-chloro substitution's unique contribution [1].

Antibacterial QSAR (S. aureus)
Class-level
Hansch equation: log(1/C) = -aπ² + bπ + ρσ + c; ρ ≈ -0.6 to -0.7, b ≈ 0.7. 4-Cl contributes σp ≈ 0.23, favorable for gram-positive activity.
QSAR-predicted activity context; electron-withdrawing groups enhance.
Class-level model; empirical validation needed for specific strain.
QSAR Antibacterial Hansch Analysis

Melting Point and pKa Differentiation

The compound's reported melting point of 130-134 °C (lit.) serves as a critical quality control parameter, differentiating it from closely related analogs and confirming its identity and purity . Its predicted pKa of 3.09 ± 0.10 informs its ionization state under physiological and experimental conditions, which is crucial for understanding solubility, permeability, and reactivity .

Physical Property Benchmark
Data to verify
m.p. 130–134 °C (lit.), 31–35 °C higher than unsubstituted parent. pKa 3.09 ± 0.10 (pred.), lower than acrylic acid due to 4-chlorobenzoyl electron withdrawal.
Supports identity verification and buffer formulation.
Literature value; verify with batch-specific COA.
Melting Point pKa Quality Control

3-(4-Chlorobenzoyl)acrylic Acid: Application Scenarios


Narrow-Spectrum Antibacterial Prodrugs

Leverage the demonstrated ability of the sulfurol ester prodrug of trans-3-(4-chlorobenzoyl)acrylic acid to be selectively activated by esterases in specific bacterial species (e.g., M. smegmatis, B. subtilis) but not others (e.g., E. coli) [1]. This scenario involves synthesizing and screening novel ester prodrugs of the compound to target pathogens expressing unique hydrolase profiles, thereby minimizing off-target effects on the commensal microbiome and reducing the selection pressure for broad resistance.

SAR Studies for Antibacterial & Antiallergic Agents

Utilize 3-(4-chlorobenzoyl)acrylic acid as a key reference compound in SAR studies. Its established QSAR parameters for antibacterial activity (π and σ contributions) [2] and its proven oral efficacy in antiallergic models, contrasted with inactive saturated analogs [3], make it a valuable benchmark. Researchers can synthesize and test analogs with modified substitution patterns or core structures to quantitatively map how changes in electronics and lipophilicity impact potency in these therapeutic areas.

Heterocyclic Building Blocks via Michael Addition

Exploit the α,β-unsaturated ketone moiety of 3-(4-chlorobenzoyl)acrylic acid as a reactive Michael acceptor. It serves as a convenient precursor for synthesizing diverse heterocyclic systems, such as diazepines and indazoles, through reactions with active methylene compounds and nitrogen nucleophiles [4]. The 4-chloro substituent remains intact through these transformations, providing a synthetic handle for further derivatization or for modulating the properties of the final heterocyclic product.

Quality Control and Analytical Reference Standard

Employ the compound as a well-characterized reference standard for analytical method development and quality control. Its defined melting point (130-134 °C) and other physicochemical properties allow for unambiguous identification and purity assessment via techniques like HPLC, DSC, and NMR. This is critical for laboratories synthesizing or utilizing this compound in regulated environments where precise characterization is mandatory.

Application
Selection Property
Validation Focus
Esterase-activated prodrug studies
Species-dependent esterase substrate profile
Hydrolysis rate and MIC in target vs. non-target species
Antibacterial & antiallergic SAR research
QSAR-predicted electronic/lipophilic parameters (σ, π)
In vitro antibacterial log(1/C) and in vivo PCA model response
Heterocyclic synthesis via Michael addition
α,β-unsaturated ketone electrophilicity
Cyclization efficiency and 4-chloro substituent retention
Analytical reference standard
Certified melting point and pKa
Identity confirmation by DSC/HPLC and purity assessment

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